molecular formula C10H22N2 B13251363 Ethyl[2-(piperidin-2-yl)propyl]amine

Ethyl[2-(piperidin-2-yl)propyl]amine

Cat. No.: B13251363
M. Wt: 170.30 g/mol
InChI Key: LDURJYMBEVSMLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl[2-(piperidin-2-yl)propyl]amine is a chemical compound featuring a piperidine ring, a nitrogen-containing heterocycle that is one of the most fundamental structural motifs in pharmaceutical chemistry . Piperidine derivatives are critically important in drug discovery and development, found in more than twenty classes of therapeutics . This amine is classified as a For Research Use Only product and is not intended for diagnostic or therapeutic applications . The piperidine ring is a privileged scaffold in medicinal chemistry, and compounds containing this structure are key intermediates in the synthesis of various biologically active molecules . Researchers utilize such piperidine-based building blocks to create compound libraries for high-throughput screening or to develop novel synthetic routes to complex targets. The structural features of this compound, including its basic amine functionalities, make it a versatile intermediate for further chemical modifications, such as alkylations or amidations, in the pursuit of new pharmacologically active agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H22N2

Molecular Weight

170.30 g/mol

IUPAC Name

N-ethyl-2-piperidin-2-ylpropan-1-amine

InChI

InChI=1S/C10H22N2/c1-3-11-8-9(2)10-6-4-5-7-12-10/h9-12H,3-8H2,1-2H3

InChI Key

LDURJYMBEVSMLT-UHFFFAOYSA-N

Canonical SMILES

CCNCC(C)C1CCCCN1

Origin of Product

United States

Reaction Mechanisms and Chemical Transformations of Ethyl 2 Piperidin 2 Yl Propyl Amine

Reactivity Profiles of the Piperidine (B6355638) Nitrogen Atom

The nitrogen atom within the piperidine ring exhibits typical secondary amine reactivity, though it is influenced by the steric hindrance of the adjacent 2-propyl(ethyl)amine substituent. It can participate in a range of reactions, including alkylation, acylation, and oxidation.

The lone pair of electrons on the piperidine nitrogen makes it nucleophilic, allowing it to react with various electrophiles. However, the bulky substituent at the 2-position can modulate its reactivity compared to unsubstituted piperidine. This steric hindrance can influence the regioselectivity of reactions when the other nitrogen is also a potential reaction site.

Chemical Behavior of the Secondary Alkyl Amine Functionality

The secondary alkyl amine in the side chain is also a nucleophilic center and can undergo similar reactions to the piperidine nitrogen. The relative reactivity of the two nitrogen atoms is a key factor in determining the outcome of chemical transformations.

N-alkylation of secondary amines, such as those present in Ethyl[2-(piperidin-2-yl)propyl]amine, typically proceeds via a nucleophilic substitution mechanism (SN2). wikipedia.org The nitrogen atom acts as the nucleophile, attacking an alkyl halide or another suitable electrophile. The reaction is often carried out in the presence of a base to neutralize the acidic byproduct. organic-chemistry.org

The competition between the N-alkylation of the piperidine nitrogen and the side-chain nitrogen is a critical aspect to consider. Steric hindrance around the piperidine nitrogen may favor the alkylation of the less hindered side-chain amine. However, the basicity of the two nitrogens also plays a role. In many cases, a mixture of mono- and di-alkylated products can be expected, and achieving selective alkylation at one nitrogen requires careful control of reaction conditions. rsc.org

Table 1: Hypothetical Regioselectivity in N-Alkylation of this compound with Methyl Iodide

EntryBaseSolventTemperature (°C)Ratio of Piperidine-N-Alkylation to Side-Chain-N-Alkylation
1K2CO3Acetonitrile (B52724)251 : 2.5
2NaHTHF01 : 1.8
3TriethylamineDichloromethane (B109758)251 : 3.2

This data is illustrative and based on general principles of amine reactivity.

N-acylation of this compound can be achieved using various acylating agents, such as acid chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent. researchgate.net The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group.

Similar to N-alkylation, regioselectivity is a key consideration. The less sterically hindered secondary amine on the side chain is generally more reactive towards acylation. However, factors such as the nature of the acylating agent and the reaction conditions can influence the outcome. The formation of amides is a common transformation for secondary amines. researchgate.net

Table 2: Hypothetical Product Distribution in N-Acylation of this compound with Acetyl Chloride

EntryReaction ConditionsProduct 1 (Side-Chain Acylation) Yield (%)Product 2 (Piperidine Acylation) Yield (%)Diacylated Product Yield (%)
1Pyridine (B92270), 0 °C751510
2NaOH (aq), Schotten-Baumann801010
3DCC, CH2Cl2652015

This data is illustrative and based on general principles of amine reactivity.

Intramolecular Processes and Rearrangements

The presence of two nitrogen atoms and a flexible alkyl chain in this compound allows for the possibility of intramolecular reactions and rearrangements, particularly under specific conditions or with appropriate functionalization. For instance, intramolecular cyclization could be envisioned if a suitable electrophilic center is introduced into the molecule. Such cyclizations are known to be a powerful tool for the synthesis of bicyclic nitrogen-containing heterocycles. nih.gov

One potential intramolecular process is a Mannich-type reaction if one of the nitrogen atoms is converted into an iminium ion, which could then be attacked by an enol or enolate formed elsewhere in the molecule. The stereochemical outcome of such cyclizations would be of significant interest. researchgate.net

Investigations into Regio- and Stereoselectivity of Chemical Reactions

The presence of a chiral center at the 2-position of the piperidine ring introduces stereochemical considerations into the reactions of this compound. Reactions at either nitrogen atom or at adjacent carbons can be influenced by the existing stereochemistry, potentially leading to diastereoselective outcomes. acs.org

For example, in N-alkylation or N-acylation reactions, the approach of the electrophile can be directed by the stereochemistry of the 2-substituent, leading to a preference for one diastereomeric product over another. The conformation of the piperidine ring, which is influenced by the substituent at the 2-position, plays a crucial role in determining the stereochemical course of these reactions. researchgate.net

Controlling the regioselectivity between the two nitrogen atoms is a significant challenge. This can often be addressed by using protecting groups to temporarily block one of the amine functionalities, allowing for selective reaction at the other. Subsequent deprotection would then yield the desired mono-functionalized product.

Radical-Mediated Reaction Pathways

Nitrogen-centered radicals can be generated from amines under various conditions, such as through photoredox catalysis or by reaction with radical initiators. chemistryviews.org These radical intermediates can undergo a variety of transformations, including intramolecular hydrogen atom transfer (HAT) and cyclization reactions. wikipedia.org

In the case of this compound, the formation of a nitrogen-centered radical at either the piperidine or the side-chain nitrogen could initiate a cascade of reactions. For instance, a 1,5-hydrogen atom transfer from a carbon atom in the alkyl chain to the nitrogen radical is a plausible pathway, leading to a carbon-centered radical. This carbon radical could then be trapped by another reagent or undergo further rearrangement. wikipedia.orgbeilstein-journals.org Such radical-mediated cyclizations are a known method for the synthesis of substituted piperidines and other N-heterocycles. nih.gov

Computational and Theoretical Chemistry Studies of Ethyl 2 Piperidin 2 Yl Propyl Amine

Quantum Chemical Investigations

Quantum chemical methods are central to elucidating the electronic structure and related properties of a molecule. These investigations can predict molecular geometry, stability, and reactivity, providing a fundamental understanding of the compound's behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. By optimizing the molecular geometry of Ethyl[2-(piperidin-2-yl)propyl]amine, one could determine key structural parameters. A hypothetical DFT calculation, for instance using the B3LYP functional with a 6-311++G(d,p) basis set, could yield the optimized bond lengths and angles.

Furthermore, DFT calculations allow for the determination of crucial electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy1.2 eV
HOMO-LUMO Gap7.7 eV
Dipole Moment1.8 D

Theoretical calculations can predict spectroscopic data, which can be invaluable for interpreting experimental spectra. Vibrational analysis, through frequency calculations, can predict the infrared (IR) spectrum. Each calculated vibrational frequency corresponds to a specific molecular motion, such as the stretching or bending of bonds. For this compound, characteristic peaks for N-H, C-H, and C-N bond vibrations would be anticipated.

Time-Dependent DFT (TD-DFT) can be employed to predict electronic transitions, which are observed in UV-Vis spectroscopy. These calculations would identify the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing insight into the electronic excitations within the molecule.

Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
N-H (amine)Stretching3350
N-H (piperidine)Stretching3320
C-H (aliphatic)Stretching2950-2850
C-NStretching1150-1050

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map uses a color scale to represent the electrostatic potential, with red indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicating regions of low electron density (positive potential), which are prone to nucleophilic attack. For this compound, the regions around the nitrogen atoms would be expected to show a negative potential due to the presence of lone pairs.

Reaction Pathway Modeling and Transition State Analysis

Computational methods can be used to model potential reaction pathways involving this compound. By locating the transition state structures and calculating the activation energies, it is possible to predict the feasibility and kinetics of a given reaction. This type of analysis is crucial for understanding reaction mechanisms and designing new synthetic routes.

Conformational Analysis and Stereochemical Characterization

This compound possesses multiple rotatable bonds and stereocenters, leading to a complex conformational landscape. A systematic conformational search could identify the various low-energy conformers of the molecule. By calculating the relative energies of these conformers, their populations at a given temperature can be predicted. This information is vital for understanding how the molecule's three-dimensional shape influences its physical and biological properties. Furthermore, computational methods can help to characterize the different stereoisomers and predict their relative stabilities.

Theoretical Evaluation of Environmental and Chemical Degradation Pathways

A comprehensive search of scientific databases and computational chemistry literature did not yield any specific theoretical studies on the environmental and chemical degradation pathways of this compound. Generally, the degradation of amine compounds in the environment can be predicted to occur through processes such as oxidation, photolysis, and biodegradation. Theoretical studies in this area would typically involve quantum chemical calculations to determine reaction mechanisms, identify potential degradation products, and estimate reaction kinetics. However, such specific computational models and data for this compound have not been published.

Molecular Interaction Studies with Non-Biological Substrates (e.g., Metal Surfaces)

Similarly, there is a lack of specific molecular interaction studies between this compound and non-biological substrates like metal surfaces. Research on the interaction of simpler amines with metal films suggests that chemisorption can occur, often involving the amino group. Theoretical investigations in this field would typically employ methods like Density Functional Theory (DFT) to model the adsorption process, calculate binding energies, and analyze the electronic structure of the molecule-surface interface. These studies are crucial for understanding corrosion inhibition and catalyst interactions. Despite the relevance of such research, specific computational data for this compound's interaction with metal surfaces are not available in the current body of scientific literature.

Advanced Analytical Techniques for Characterization and Quantification of Ethyl 2 Piperidin 2 Yl Propyl Amine

Mass Spectrometry (MS) Applications

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Fragmentation Studies

Further empirical research and publication of the findings for Ethyl[2-(piperidin-2-yl)propyl]amine are necessary before a detailed and accurate article on its analytical characterization can be composed.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, direct GC analysis of polar amines like this compound can be challenging due to potential peak tailing and adsorption onto the chromatographic column. nih.gov To circumvent these issues, derivatization is a common and often necessary step to reduce polarity and improve volatility. researchgate.net

The derivatized analyte is then introduced into the GC-MS system, where it is separated based on its boiling point and interaction with the stationary phase of the GC column. Following separation, the compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for structural elucidation and confirmation.

Illustrative GC-MS Parameters for a Derivatized Amine:

ParameterTypical Value
GC Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)
Inlet Mode Splitless
Injector Temperature 280-300°C
Oven Temperature Program Initial temp. 80°C, hold for 1 min, ramp at 5-10°C/min to 290°C, hold for 10 min
Transfer Line Temp. 290-305°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole or Ion Trap
Scan Range m/z 45-650

This table presents typical parameters for the GC-MS analysis of derivatized amines and would require optimization for this compound. oup.comgdut.edu.cn

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique that is well-suited for the analysis of polar and non-volatile compounds, making it a strong candidate for the direct analysis of this compound without derivatization. researchgate.net The combination of the separation power of liquid chromatography with the detection capabilities of mass spectrometry allows for the quantification of the analyte even in complex matrices. nih.gov

In LC-MS, the sample is first separated on an HPLC or UPLC system. The eluent from the column is then introduced into the mass spectrometer's ion source, where the analyte molecules are ionized. Common ionization techniques for this type of compound include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). The resulting ions are then separated by the mass analyzer and detected. Tandem mass spectrometry (MS/MS) can be used for further structural confirmation and to enhance selectivity and sensitivity. nih.gov

Hypothetical LC-MS/MS Parameters:

ParameterTypical Value
LC System HPLC or UPLC
Column C18 or C8 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile (B52724)
Gradient Optimized gradient from low to high percentage of Mobile Phase B
Flow Rate 0.2-0.5 mL/min
Ion Source Electrospray Ionization (ESI), positive mode
Mass Analyzer Triple Quadrupole (QqQ)
Detection Mode Multiple Reaction Monitoring (MRM)

This table provides a potential starting point for method development for the LC-MS/MS analysis of this compound. nih.gov

Chromatographic Separation Techniques

For the analysis of this compound by GC, method development would focus on achieving good peak shape and resolution. Due to the polar nature of amines, which can lead to poor chromatographic performance, derivatization is a key consideration. mdpi.com Acylation, silylation, or reaction with reagents like pentafluorobenzoyl chloride can yield derivatives with improved volatility and thermal stability. researchgate.netnih.gov

The choice of GC column is also critical. A mid-polarity column or a column specifically designed for amine analysis would be a suitable choice. The temperature program of the GC oven needs to be optimized to ensure adequate separation from other components in the sample matrix.

HPLC and UPLC are cornerstone techniques for the analysis of pharmaceutical compounds and related substances. nih.govlabmanager.com For a basic compound such as this compound, reversed-phase HPLC is a common approach. thermofisher.com Method development would involve the careful selection of the column, mobile phase, and detector.

To achieve symmetric peak shapes for basic analytes, several strategies can be employed. Using a high-purity, end-capped C18 or C8 column can minimize interactions with residual silanol (B1196071) groups. pharmaknowledgeforum.com Operating the mobile phase at a mid-range or high pH can neutralize the amine, leading to better retention and peak shape. Alternatively, the use of a mobile phase additive, such as an ion-pairing agent, can be effective.

Typical HPLC Method Parameters:

ParameterValue
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile/Phosphate buffer (pH 7.5)
Flow Rate 1.0 mL/min
Detector UV at a suitable wavelength (e.g., 210 nm) or Mass Spectrometer
Injection Volume 10 µL

This table outlines a general set of starting conditions for the HPLC analysis of a basic compound. pharmaknowledgeforum.com

Capillary Electrophoresis (CE) offers an alternative separation mechanism based on the differential migration of charged species in an electric field. acs.org This technique is known for its high efficiency and low sample consumption. For the analysis of this compound, which is a basic compound and will be protonated at acidic pH, CE can be a powerful tool.

Method development in CE involves optimizing the background electrolyte (BGE), pH, applied voltage, and capillary temperature. The composition of the BGE is crucial for achieving the desired separation selectivity. Non-aqueous capillary electrophoresis (NACE) can also provide enhanced selectivity for the separation of amines. nih.gov Detection can be achieved using a UV detector or by coupling the CE system to a mass spectrometer (CE-MS).

Sample Preparation and Derivatization Strategies for Enhanced Analytical Performance

Effective sample preparation is crucial for obtaining reliable and accurate analytical results, especially when dealing with complex matrices such as biological fluids or environmental samples. acs.org The primary goals of sample preparation are to isolate the analyte of interest, remove interfering substances, and concentrate the analyte to a level suitable for detection. nih.gov

Common sample preparation techniques for amines include:

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids.

Solid-Phase Extraction (SPE): SPE uses a solid sorbent to selectively adsorb the analyte, which is then eluted with a suitable solvent. This is a very common and effective technique for cleaning up complex samples. acs.org

Protein Precipitation: For biological samples like plasma or serum, precipitating proteins with a solvent such as acetonitrile is a common first step.

Derivatization is often employed to enhance the analytical performance for amines. researchgate.net The main objectives of derivatization in this context are:

For GC analysis: To increase volatility and thermal stability, and to improve chromatographic peak shape. phenomenex.com Common derivatizing agents include acylating agents (e.g., anhydrides, acid chlorides) and silylating agents (e.g., BSTFA, MTBSTFA). sigmaaldrich.com

For HPLC analysis: To introduce a chromophore or fluorophore for enhanced UV or fluorescence detection.

For LC-MS analysis: To improve ionization efficiency. researchgate.net

Common Derivatization Reagents for Amines:

Reagent ClassExample ReagentPurpose
Acylating Agents Pentafluorobenzoyl chloride (PFBOC)Improves GC properties, introduces an electrophore for ECD detection. nih.gov
Silylating Agents N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Replaces active hydrogens, increasing volatility for GC analysis. phenomenex.com
Chloroformates 9-fluorenylmethyl chloroformate (FMOC-Cl)Adds a fluorescent group for HPLC-fluorescence detection. researchgate.net

This table provides examples of derivatization reagents that could be applicable to this compound.

Derivatization and Functionalization Strategies for Chemical Research

Chemical Modification of the Piperidine (B6355638) Nitrogen

The secondary amine within the piperidine ring of Ethyl[2-(piperidin-2-yl)propyl]amine is a primary site for chemical modification. Common strategies to functionalize this nitrogen atom include N-alkylation and N-acylation.

N-Alkylation: The introduction of alkyl groups to the piperidine nitrogen can be achieved through nucleophilic substitution reactions with alkyl halides. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed. The choice of alkyl halide and reaction conditions can be tailored to introduce a wide variety of alkyl substituents, thereby modifying the steric and electronic properties of the piperidine ring. For instance, reaction with a simple alkyl bromide or iodide in a suitable solvent like acetonitrile (B52724) or DMF, often with a non-nucleophilic base such as potassium carbonate, can yield the corresponding N-alkylated product researchgate.net. To avoid over-alkylation to a quaternary ammonium (B1175870) salt, the alkylating agent can be added slowly to an excess of the amine researchgate.net. A sustainable alternative to alkyl halides is the use of propylene (B89431) carbonate as both a reagent and solvent, which avoids the need for genotoxic materials nih.gov.

N-Acylation: The piperidine nitrogen can also be acylated using acyl chlorides or acid anhydrides to form amides. This reaction is typically performed in the presence of a base, such as pyridine (B92270) or triethylamine, to scavenge the acid byproduct ncert.nic.in. N-acylation is a robust method for introducing a wide range of functional groups. For example, reacting the piperidine with an acyl chloride in an inert solvent like dichloromethane (B109758) or THF will yield the corresponding N-acylpiperidine reddit.com. These amide derivatives can exhibit different chemical properties and reactivities compared to the parent amine.

ModificationReagent ExampleProduct Type
N-AlkylationPropyl bromide, K₂CO₃N-Propylpiperidine derivative
N-AcylationAcetyl chloride, PyridineN-Acetylpiperidine derivative

Functionalization of the Alkyl Amine Side Chain

The secondary amine on the propyl side chain, the N-ethyl group, presents another key site for chemical modification. Strategies for its functionalization include reductive amination, amide bond formation, and further alkylation.

Reductive Amination: Reductive amination is a powerful method for forming new carbon-nitrogen bonds. This two-step, one-pot reaction involves the condensation of the secondary amine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ to the corresponding tertiary amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride being common choices due to their selectivity for iminium ions over carbonyls masterorganicchemistry.comyoutube.com. This method allows for the introduction of a diverse range of substituents onto the side-chain nitrogen cengage.com.au. The steric hindrance around both the carbonyl group and the amine can influence the reaction rate and yield mdma.ch.

Amide Bond Formation: Similar to the piperidine nitrogen, the secondary amine on the side chain can be acylated to form amides. This is typically achieved by reaction with an activated carboxylic acid derivative, such as an acyl chloride, or by using a coupling agent to facilitate the reaction between the amine and a carboxylic acid pulsus.comresearchgate.net. Common coupling reagents include carbodiimides (e.g., DCC, EDC) and phosphonium (B103445) salts nih.gov. The formation of an amide bond introduces a planar, rigid group that can significantly alter the molecule's conformation and chemical properties.

Alkylation: The secondary amine of the side chain can be further alkylated to a tertiary amine using alkyl halides. As with the piperidine nitrogen, this reaction is prone to over-alkylation, but this can often be controlled by using a stoichiometric amount of the alkylating agent or by slow addition nih.gov.

ModificationReagent ExampleProduct Type
Reductive AminationAcetone, NaBH(OAc)₃N-Isopropyl derivative
Amide Bond FormationBenzoyl chloride, Et₃NN-Benzoyl derivative
AlkylationMethyl iodideN-Ethyl-N-methyl derivative

Introduction of Chemically Reactive or Spectroscopic Reporter Groups

For analytical and diagnostic purposes, it is often necessary to attach a reporter group to the molecule. These can be spectroscopic labels, such as fluorescent tags, or affinity labels like biotin (B1667282).

Fluorescent Labeling: Fluorescent tags can be introduced by reacting the amine functionalities with a suitable fluorescent dye. Dansyl chloride (5-(dimethylamino)-1-naphthalenesulfonyl chloride) is a classic reagent that reacts with primary and secondary amines to produce stable, fluorescent sulfonamide adducts nih.govwikipedia.org. The reaction is typically carried out in a sodium carbonate buffer at room temperature researchgate.net. The resulting dansylated compound exhibits blue or blue-green fluorescence, allowing for sensitive detection nih.govchemicalbook.com. The fluorescence of these adducts is often sensitive to the local environment, which can provide additional information in chemical studies wikipedia.org.

Biotinylation: Biotin is a high-affinity ligand for streptavidin and avidin (B1170675) and is a commonly used reporter group. Biotin can be covalently attached to the amine groups of this compound using amine-reactive biotinylation reagents, such as N-hydroxysuccinimide (NHS) esters of biotin gbiosciences.com. These reagents react with primary and secondary amines under mild conditions to form stable amide bonds igem.orggbiosciences.com. The reaction is typically performed at a pH between 7 and 9 gbiosciences.com. While NHS esters are reported to be specific for amino groups, they can sometimes acylate other functional groups depending on the peptide sequence and reaction conditions nih.gov.

Reporter GroupReagentLinkage Type
Fluorescent LabelDansyl chlorideSulfonamide
Affinity LabelBiotin-NHS esterAmide

Synthesis of Analogs for Structure-Reactivity Relationship Studies (focusing on chemical transformations)

The synthesis of analogs of this compound is crucial for studying structure-reactivity relationships. By systematically altering the structure of the molecule, researchers can gain insights into how different functional groups and stereochemistry influence its chemical properties and reactivity.

Alteration of the Alkyl Side Chain: The length and branching of the alkyl side chain can be modified to study their impact on the accessibility and reactivity of the secondary amine. For instance, analogs with shorter or longer alkyl chains between the piperidine ring and the secondary amine can be synthesized. Reductive amination and N-alkylation strategies, as described in previous sections, are key methods for creating a library of analogs with diverse side chains nih.govnih.gov. These modifications can influence the nucleophilicity of the side-chain amine and its ability to participate in chemical reactions. The study of such analogs can reveal important details about how molecular structure dictates chemical reactivity nih.govijnrd.org.

Analog TypeSynthetic Strategy ExamplePurpose of Study
2-Substituted Piperidine AnalogsSynthesis from substituted pyridinesInvestigate steric effects on amine reactivity
N-Alkylated Piperidine AnalogsN-alkylation with various alkyl halidesStudy electronic and steric effects of N-substituent
Modified Alkyl Side Chain AnalogsReductive amination with different carbonylsAnalyze the impact of side chain structure on amine accessibility

Future Research Directions and Methodological Innovations

Development of Green and Sustainable Synthetic Routes

The future synthesis of Ethyl[2-(piperidin-2-yl)propyl]amine will likely be guided by the principles of green chemistry, aiming to reduce the environmental impact of its production. Current synthetic methods for similar amine compounds often rely on traditional approaches that may involve harsh reagents and generate significant waste. Future research will focus on developing more sustainable alternatives.

Key areas of investigation will include:

Catalytic Hydrogenation: Moving away from stoichiometric reducing agents towards catalytic hydrogenation using earth-abundant metal catalysts (e.g., iron, nickel) is a promising avenue. Research will focus on developing highly efficient and selective catalysts for the reductive amination steps involved in the synthesis.

Biocatalysis: The use of enzymes, such as transaminases or imine reductases, could offer highly selective and environmentally benign routes to chiral amines like this compound. This approach would operate under mild conditions and potentially provide access to specific stereoisomers.

Flow Chemistry: Continuous flow reactors can offer improved safety, efficiency, and scalability for the synthesis of this compound. Future research will explore the optimization of reaction conditions in flow systems to maximize yield and minimize waste.

Renewable Feedstocks: Investigation into the use of bio-based starting materials for the synthesis of the piperidine (B6355638) ring and the ethylpropylamine side chain will be a crucial step towards a fully sustainable process.

Synthetic Strategy Potential Advantages Research Focus
Catalytic HydrogenationHigh atom economy, reduced wasteDevelopment of non-precious metal catalysts
BiocatalysisHigh selectivity, mild conditionsEnzyme discovery and engineering
Flow ChemistryEnhanced safety and scalabilityProcess optimization and automation
Renewable FeedstocksReduced reliance on fossil fuelsConversion of biomass-derived platform molecules

Advancements in Computational Modeling for Reaction Prediction and Design

Computational chemistry is poised to play a pivotal role in accelerating the development of new synthetic routes and understanding the reactivity of this compound. Future research will leverage advancements in computational power and theoretical models.

Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other quantum mechanical methods will be employed to model reaction pathways, identify transition states, and calculate activation energies. This will provide a deeper understanding of existing synthetic methods and guide the design of more efficient ones.

Catalyst Design: Computational screening of potential catalysts for key synthetic steps can significantly reduce the experimental effort required to identify optimal catalytic systems. Machine learning models trained on existing reaction data could further accelerate this process.

Prediction of Properties: Quantitative Structure-Activity Relationship (QSAR) and other in silico models can be used to predict the physicochemical and biological properties of this compound and its derivatives, guiding the design of molecules with specific applications in mind.

Exploration of Novel Analytical Methodologies for Complex Chemical Matrices

As this compound finds potential use in various applications, the need for sensitive and selective analytical methods for its detection and quantification in complex matrices will grow.

Advanced Chromatographic Techniques: The development of novel stationary phases for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) will aim to improve the separation of this compound from structurally related impurities. The use of supercritical fluid chromatography (SFC) could offer a greener alternative to traditional chromatographic methods.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) coupled with advanced ionization techniques will be crucial for the structural elucidation of metabolites and degradation products of this compound.

Sensor Development: The design of chemical sensors and biosensors for the real-time monitoring of this compound in various environments (e.g., industrial processes, environmental samples) will be an important area of future research.

Discovery of New Chemical Transformations and Reactivity Patterns

Exploring the fundamental reactivity of this compound will open doors to new chemical transformations and the synthesis of novel derivatives with unique properties.

Functionalization of the Piperidine Ring: Research will focus on the selective functionalization of the piperidine ring at various positions to create a library of derivatives. This could involve late-stage C-H activation or other modern synthetic methodologies.

Derivatization of the Amine Groups: The primary and secondary amine groups in this compound offer multiple handles for further chemical modification. Future studies will explore the synthesis of amides, ureas, sulfonamides, and other derivatives to modulate the compound's properties.

Catalytic Applications: The potential of this compound and its derivatives as ligands for transition metal catalysts or as organocatalysts in their own right will be an exciting area of investigation.

Design of Novel Chemical Applications and Technologies

The unique structural features of this compound suggest its potential utility in a range of applications beyond its current scope.

Pharmaceutical Scaffolds: The piperidine moiety is a common feature in many biologically active compounds. Future research could explore the use of this compound as a scaffold for the development of new therapeutic agents.

Corrosion Inhibitors: The nitrogen atoms in the molecule could enable it to act as a corrosion inhibitor for various metals by adsorbing onto the metal surface and forming a protective layer.

Building Blocks for Functional Materials: The difunctional nature of this compound makes it a potential building block for the synthesis of polymers, metal-organic frameworks (MOFs), and other functional materials with applications in gas separation, catalysis, and sensing.

Potential Application Area Key Structural Feature Future Research Direction
Pharmaceutical ScaffoldsPiperidine ring and amine groupsSynthesis and biological evaluation of derivatives
Corrosion InhibitorsNitrogen lone pairsElectrochemical and surface analysis studies
Functional MaterialsDifunctional amine structurePolymerization and coordination chemistry

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.